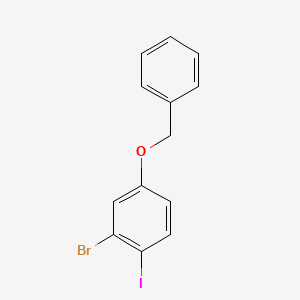

4-(Benzyloxy)-2-bromo-1-iodobenzene

Description

4-(Benzyloxy)-2-bromo-1-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a benzyloxy group at position 4, bromine at position 2, and iodine at position 1. Its molecular formula is C₁₃H₁₀BrIO, with a molecular weight of approximately 389.03 g/mol. For instance, a structurally similar compound, 4-benzyloxy-2-bromo-1-methoxybenzene, was synthesized via acetylation, bromination, hydrolysis, and benzylation steps starting from 4-methoxyphenol . The benzyloxy group serves as a protective moiety, enhancing stability during synthetic modifications, while the bromine and iodine substituents provide reactive sites for cross-coupling reactions, such as Suzuki or Ullmann couplings.

Properties

IUPAC Name |

2-bromo-1-iodo-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrIO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYMIPHQYFYWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-bromo-1-iodobenzene typically involves the halogenation of a benzyloxy-substituted benzene derivative. One common method is the sequential bromination and iodination of 4-(benzyloxy)benzene. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The iodination is usually carried out using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of 4-(Benzyloxy)-2-bromo-1-iodobenzene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-bromo-1-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield benzyl alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as tetrahydrofuran (THF) or toluene.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products

Substitution: Products include various substituted benzenes depending on the nucleophile used.

Coupling: Biaryl compounds are formed through Suzuki-Miyaura coupling.

Oxidation: Aldehydes, carboxylic acids, or quinones are typical oxidation products.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-(benzyloxy)-2-bromo-1-iodobenzene lies in its use as an intermediate in the synthesis of pharmaceutical compounds. It has been utilized in the development of inhibitors for various biological targets, including:

- Diabetes Treatment : The compound serves as an intermediate in synthesizing anti-type II diabetes medications like Empagliflozin, which functions as a sodium-glucose co-transporter 2 inhibitor .

- Alzheimer's Disease : Research indicates that derivatives of this compound can be developed into β-secretase (BACE1) inhibitors, which are promising candidates for Alzheimer's disease treatment .

Organic Synthesis

The compound is also valuable in organic chemistry for constructing complex molecules through various reactions:

- Suzuki-Miyaura Coupling : 4-(Benzyloxy)-2-bromo-1-iodobenzene can be converted into boronic acid derivatives, facilitating the formation of novel bioactive compounds through cross-coupling reactions .

- Domino Reactions : It has been employed in domino palladium-catalyzed transformations to produce chromenes from ortho-bromobenzyl tertiary alcohols .

Structure-Activity Relationship Studies

Research involving structure-activity relationship (SAR) studies has shown that modifications to the benzyloxy group can significantly affect the biological activity of derivatives. For example, changes to the halogen substituents can enhance potency against specific targets, leading to more effective therapeutic agents .

Case Study 1: PPARα Agonists

Recent studies have focused on developing PPARα agonists derived from 4-(benzyloxy)-2-bromo-1-iodobenzene. These compounds have demonstrated improved potency and selectivity compared to earlier generations. The research involved rigorous biochemical evaluations that confirmed their efficacy in relevant disease models .

Case Study 2: BACE1 Inhibitors for Alzheimer's Disease

Another significant application involves creating BACE1 inhibitors using this compound. The derivatives have shown promising results in preclinical models, demonstrating CNS penetration and efficacy in reducing amyloid-beta levels—key factors in Alzheimer's pathology .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-bromo-1-iodobenzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of halogen atoms, which facilitate various substitution and coupling reactions. The benzyloxy group can also participate in electron-donating interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Reactivity and Functional Group Influence

- Halogen Reactivity : The iodine substituent in 4-(Benzyloxy)-2-bromo-1-iodobenzene is a superior leaving group compared to bromine or chlorine, making it highly reactive in metal-catalyzed cross-coupling reactions. In contrast, 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene contains fluorine, which is electron-withdrawing and may reduce nucleophilic substitution rates .

- Functionalization Potential: Compounds like 4-bromo-2-(chloromethyl)-1-iodobenzene (with a chloromethyl group) offer additional sites for derivatization, unlike the target compound .

Crystallographic and Stability Data

The methoxy analog, 4-benzyloxy-2-bromo-1-methoxybenzene, was characterized via single-crystal X-ray diffraction (space group P2₁/c, R factor = 0.055), revealing a planar aromatic ring with bond lengths consistent with typical halogenated aromatics . The benzyloxy group’s steric bulk may contribute to enhanced crystalline stability compared to smaller substituents.

Biological Activity

4-(Benzyloxy)-2-bromo-1-iodobenzene is a halogenated aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

4-(Benzyloxy)-2-bromo-1-iodobenzene features both bromine and iodine substituents, which significantly influence its reactivity and biological activity. The presence of these halogens can enhance lipophilicity, stability, and binding affinity to various biological targets.

Synthesis

The synthesis of 4-(Benzyloxy)-2-bromo-1-iodobenzene typically involves the bromination and iodination of a suitable precursor compound, followed by the introduction of the benzyloxy group. Various synthetic routes can be employed, often utilizing halogenation reactions under controlled conditions to achieve high yields and purity.

Antimicrobial Properties

Research has indicated that compounds similar to 4-(Benzyloxy)-2-bromo-1-iodobenzene exhibit antimicrobial activity. For instance, studies on related benzoxazole derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The minimum inhibitory concentrations (MICs) for these compounds ranged from 250 to 7.81 µg/ml, suggesting a broad spectrum of activity.

Anticancer Activity

Halogenated compounds are often explored for their anticancer properties. The dual halogenation in 4-(Benzyloxy)-2-bromo-1-iodobenzene may enhance its ability to interact with cellular targets involved in cancer progression. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways .

The biological activity of 4-(Benzyloxy)-2-bromo-1-iodobenzene may be attributed to its interaction with specific receptors or enzymes. The halogens can participate in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity to biological targets. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, resulting in therapeutic effects .

Study on Antimicrobial Activity

In a comparative study, several halogenated benzoxazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives exhibited higher potency than standard antibiotics against resistant strains of bacteria . This suggests that structural modifications, like those found in 4-(Benzyloxy)-2-bromo-1-iodobenzene, could enhance antimicrobial efficacy.

Study on Anticancer Effects

A recent investigation into the anticancer potential of halogenated aromatic compounds highlighted the role of iodine in enhancing cytotoxicity against breast cancer cell lines. The study demonstrated that compounds with similar structures to 4-(Benzyloxy)-2-bromo-1-iodobenzene showed significant apoptosis induction through caspase activation pathways .

Comparative Analysis

The following table summarizes key properties and activities of 4-(Benzyloxy)-2-bromo-1-iodobenzene compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| 4-(Benzyloxy)-2-bromo-1-iodobenzene | Moderate | Promising | Dual halogenation enhances reactivity |

| Benzoxazole Derivative A | High | Moderate | Effective against drug-resistant bacteria |

| Brominated Compound B | Low | High | Strong apoptosis induction |

Q & A

Q. Key Considerations :

- Benzyl protection prevents unwanted side reactions during bromination.

- NBS selectively targets the ortho position due to the methoxy group’s electron-donating effect .

Advanced: How do electronic and steric effects influence regioselectivity in bromination and iodination steps?

Methodological Answer:

- Bromination : The methoxy group (para to the hydroxyl) directs electrophilic substitution to the ortho position via resonance activation. Steric hindrance from the benzyloxy group (para) further limits bromination to the ortho site .

- Iodination : The methoxy group (if retained) can compete with benzyloxy for directing. However, iodination typically occurs at positions activated by electron-withdrawing groups (e.g., halogens). Use of CuO/I₂ enhances selectivity for iodine substitution at the meta position relative to bromine .

Q. Example Data :

| Parameter | Value (from ) |

|---|---|

| R factor | 0.055 |

| Data-to-parameter ratio | 25.5 |

Advanced: How can competing reaction pathways be minimized during functionalization?

Methodological Answer:

- Temperature Control : Lower temperatures (0–20°C) reduce radical side reactions during bromination .

- Catalyst Optimization : For cross-coupling (e.g., Suzuki), use Pd(PPh₃)₄ to enhance reactivity at the iodine site over bromine. Additives like CsF improve yields by stabilizing intermediates .

- Protection Strategies : Benzyl groups prevent oxidation of hydroxyls during iodination, while acetyl protection simplifies bromine regioselectivity .

Basic: What cross-coupling reactions are feasible with the iodo and bromo substituents?

Methodological Answer:

- Suzuki Coupling : Iodo reacts preferentially with aryl boronic acids (e.g., Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C) .

- Buchwald-Hartwig Amination : Bromo groups undergo amination with amines (e.g., Pd₂(dba)₃, Xantphos, NaOtBu) .

- Ullmann Coupling : Iodo participates in Cu-catalyzed C–N coupling (e.g., CuI, 1,10-phenanthroline, DMF, 110°C) .

Reactivity Hierarchy : I > Br due to lower bond dissociation energy.

Advanced: How do crystallographic challenges (e.g., heavy atoms) impact structural analysis?

Methodological Answer:

- Absorption Correction : Use multi-scan methods (SADABS) to account for Br/I absorption .

- Disorder Modeling : Partial occupancy refinement in SHELXL resolves overlapping electron densities from benzyloxy groups .

- Data Collection : High-intensity synchrotron radiation improves data quality for structures with Z’ > 1 .

Q. Example Solution :

| Challenge | SHELX Tool | Outcome |

|---|---|---|

| Absorption | SADABS | μ = 4.12 mm⁻¹ (Mo Kα) |

| Disorder | PART | 10% occupancy for alternate conformers |

Basic: What are the stability and storage considerations for this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent iodine bond cleavage.

- Moisture : Desiccate (silica gel) to avoid hydrolysis of benzyloxy groups.

- Temperature : –20°C for long-term storage; room temperature for daily use .

Advanced: How can computational methods predict reactivity in derivative synthesis?

Methodological Answer:

- DFT Calculations : Optimize transition states for bromine substitution (e.g., Gaussian 16, B3LYP/6-31G*).

- Hammett Parameters : σₚ values predict electron-withdrawing effects (Br: +0.23, OMe: –0.27) directing electrophiles .

- Retrosynthetic Tools : AI-based platforms (e.g., Pistachio) propose one-step routes for analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.